molecular formula C18H23N3O B7510669 2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one

2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one

Cat. No. B7510669
M. Wt: 297.4 g/mol
InChI Key: LKATWLVXWQUYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known as 2-Methyl-MDP and has been used as a recreational drug due to its psychoactive properties. However, it has also been the subject of scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

2-Methyl-MDP has been the subject of scientific research due to its potential applications in medicine and pharmacology. Specifically, it has been studied for its potential as a treatment for depression, anxiety, and other mental health disorders. It has also been investigated for its potential as a pain reliever and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 2-Methyl-MDP is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and motivation, as well as a decrease in pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-MDP are similar to those of other cathinones. It increases the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to an increase in mood, energy, and motivation. It also has analgesic and anti-inflammatory effects, which make it a potential treatment for pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-MDP in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it easier to handle and store. However, one limitation is that it is a psychoactive substance, which means that it must be handled with care and caution. It can also be difficult to obtain due to its status as a controlled substance in many countries.

Future Directions

There are several future directions for research on 2-Methyl-MDP. One potential area of research is its potential as a treatment for depression, anxiety, and other mental health disorders. Another area of research is its potential as a pain reliever and anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and its potential side effects. Finally, more research is needed to develop safer and more effective synthetic cathinones for medical use.

Synthesis Methods

The synthesis of 2-Methyl-MDP involves the reaction of 2-methylquinoline with piperazine and propanone. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon or Raney nickel. The resulting product is then purified using various techniques, such as recrystallization or chromatography.

properties

IUPAC Name

2-methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-13(2)18(22)21-10-8-20(9-11-21)17-12-14(3)19-16-7-5-4-6-15(16)17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKATWLVXWQUYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one

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